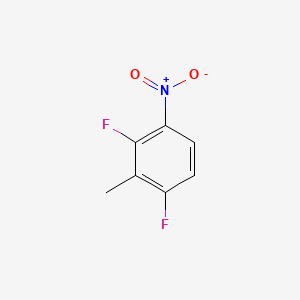

1,3-Difluoro-2-methyl-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWNNVJXXMKAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510109 | |

| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79562-49-5 | |

| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Difluoro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Difluoro-2-methyl-4-nitrobenzene. This compound, also known as 2,6-Difluoro-3-nitrotoluene, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity. Furthermore, it discusses its potential role in drug discovery, illustrated by its relationship to the synthesis of targeted therapies such as kinase inhibitors.

Core Chemical Properties

This compound is a solid organic compound with the chemical formula C₇H₅F₂NO₂.[1] Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [2] |

| CAS Number | 79562-49-5 | [3] |

| Appearance | Light brown crystalline powder | [3] |

| Melting Point | 197 °C | |

| Boiling Point | 237.2 °C at 760 mmHg | |

| Density | No experimental data found. The density of the similar compound 2-Fluoro-4-methyl-1-nitrobenzene is 1.438 g/cm³ at 25 °C.[4] | |

| Solubility | Slightly soluble in water. | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 1,3-difluoro-2-methylbenzene. The following experimental protocol provides a detailed methodology for this synthesis.

Experimental Protocol: Nitration of 1,3-Difluoro-2-methylbenzene

Materials:

-

1,3-Difluoro-2-methylbenzene

-

65% Nitric Acid (HNO₃)

-

Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice Water

Procedure:

-

In a reaction vessel, dissolve 15 g (0.12 mol) of 1,3-difluoro-2-methylbenzene in 100 mL of sulfuric acid.

-

Cool the solution to -10°C using an appropriate cooling bath.

-

Slowly add 11.4 g (0.12 mol) of 65% nitric acid dropwise to the stirred solution, maintaining the temperature at -10°C.

-

Continue stirring the reaction mixture at -10°C for 30 minutes.

-

Upon completion of the reaction, carefully pour the mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the final product, this compound.

This procedure has been reported to yield approximately 16 g (78% yield) of the target compound.[3]

References

Elucidation of the Chemical Structure of 1,3-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1,3-Difluoro-2-methyl-4-nitrobenzene. The strategic application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is detailed to afford an unambiguous assignment of its chemical structure. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided.

Chemical Identity and Properties

This compound is an aromatic compound with the chemical formula C₇H₅F₂NO₂.[1][2] Its chemical structure consists of a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group. The precise arrangement of these substituents on the aromatic ring is confirmed through the spectroscopic data outlined in the subsequent sections.

| Property | Value | Reference |

| Chemical Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.12 g/mol | [1][2] |

| CAS Number | 79562-49-5 | |

| Appearance | Light brown crystalline powder | |

| Synonyms | 2,6-Difluoro-3-nitrotoluene | [1] |

Spectroscopic Data for Structural Confirmation

The elucidation of the structure of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and the connectivity of atoms.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | Multiplet | 1H | Aromatic Proton (H-5) |

| 6.95 (approx.) | Multiplet | 1H | Aromatic Proton (H-6) |

| 2.30 | Singlet | 3H | Methyl Protons (-CH₃) |

Data interpreted from available literature.

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the lack of readily available experimental data, the following chemical shifts are predicted based on established substituent effects on aromatic rings.

| Chemical Shift (δ) ppm | Assignment |

| 155-160 (d, J_CF) | C-F (C-1, C-3) |

| 145-150 | C-NO₂ (C-4) |

| 130-135 | C-H (C-5) |

| 115-120 (d, J_CF) | C-CH₃ (C-2) |

| 110-115 | C-H (C-6) |

| 10-15 | -CH₃ |

Fluorine-19 NMR is highly sensitive to the electronic environment of the fluorine atoms. The predicted chemical shifts are relative to a standard reference (e.g., CFCl₃).

| Chemical Shift (δ) ppm | Assignment |

| -110 to -120 | Aromatic Fluorine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| m/z | Interpretation |

| 173 | Molecular Ion [M]⁺ |

| 156 | [M - OH]⁺ |

| 127 | [M - NO₂]⁺ |

| 112 | [M - NO₂ - CH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For nitro-aromatic compounds, characteristic strong absorptions are observed for the nitro group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1530-1560 | Strong | Asymmetric NO₂ stretch |

| 1345-1385 | Strong | Symmetric NO₂ stretch |

| 1200-1400 | Strong | C-F stretch |

| 2850-3000 | Medium | C-H stretch (methyl) |

| 3000-3100 | Weak | C-H stretch (aromatic) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Solvent: CDCl₃.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Acquisition:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F.

-

Solvent: CDCl₃.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64-128.

-

Spectral Width: -50 to -250 ppm.

-

Reference: External or internal standard such as CFCl₃ at 0.00 ppm.

Mass Spectrometry

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

-

Thin Film:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) should be recorded and subtracted from the sample spectrum.

Visualization of the Elucidation Process

The logical workflow for the structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

The following diagram illustrates the key structural information obtained from each spectroscopic technique that contributes to the final structure determination.

Caption: Spectroscopic evidence leading to the structural confirmation of this compound.

References

An In-depth Technical Guide to CAS Number 79562-49-5: From Chemical Intermediate to a Key Component in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

The compound identified by CAS number 79562-49-5, chemically known as 2,6-Difluoro-3-nitrotoluene, is a fluorinated aromatic compound. While this molecule itself does not possess inherent biological activity, it serves as a critical starting material and key intermediate in the synthesis of complex, biologically active molecules. Its primary significance in the pharmaceutical industry lies in its role as a precursor to potent kinase inhibitors, most notably in the synthesis of the BRAF inhibitor Dabrafenib, a targeted therapy for various cancers.

This technical guide provides a comprehensive overview of the chemical properties of 2,6-Difluoro-3-nitrotoluene, its synthesis, and its pivotal application in the multi-step synthesis of Dabrafenib. Furthermore, it delves into the mechanism of action of Dabrafenib, the associated signaling pathways, and presents relevant quantitative data from biological assays, offering a complete picture of the journey from a simple chemical building block to a life-saving therapeutic agent.

Physicochemical Properties of 2,6-Difluoro-3-nitrotoluene

A clear understanding of the physicochemical properties of 2,6-Difluoro-3-nitrotoluene is essential for its effective use in synthetic chemistry. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 79562-49-5 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| Synonyms | 1,3-Difluoro-2-methyl-4-nitrobenzene |

| Appearance | White to off-white solid |

| Boiling Point | 237.2 ± 35.0 °C (Predicted) |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Synthesis of 2,6-Difluoro-3-nitrotoluene

The synthesis of 2,6-Difluoro-3-nitrotoluene is typically achieved through the nitration of 1,3-difluoro-2-methylbenzene. The following protocol provides a representative experimental procedure.

Experimental Protocol: Nitration of 1,3-difluoro-2-methylbenzene

Materials:

-

1,3-difluoro-2-methylbenzene

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid

-

Ethyl Acetate (EtOAc)

-

Saturated Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a reaction vessel, 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) is dissolved in concentrated sulfuric acid (100 mL).

-

The solution is cooled to -10°C using an ice-salt bath.

-

Concentrated nitric acid (11.4 g, 0.12 mol) is added dropwise to the stirred solution, maintaining the temperature at -10°C.

-

The reaction mixture is stirred at this temperature for an additional 30 minutes.

-

Upon completion of the reaction, the mixture is carefully poured into ice water.

-

The aqueous mixture is extracted three times with ethyl acetate (3 x 200 mL).

-

The combined organic phases are washed with saturated brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the final product, this compound (2,6-Difluoro-3-nitrotoluene).[1]

Expected Yield: 78%

Application in Drug Synthesis: The Path to Dabrafenib

The true significance of 2,6-Difluoro-3-nitrotoluene is realized in its role as a foundational building block for the synthesis of Dabrafenib. Dabrafenib is a potent and selective inhibitor of BRAF kinase, particularly the V600E mutant, which is prevalent in many cancers, including melanoma.

The synthesis of Dabrafenib is a multi-step process that utilizes key intermediates derived from 2,6-Difluoro-3-nitrotoluene. A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow from 2,6-Difluoro-3-nitrotoluene to Dabrafenib.

Experimental Protocol: Key Synthetic Steps to Dabrafenib

While the full synthesis of Dabrafenib is complex and proprietary, published patents outline key transformations. One crucial step involves the reaction of a 2,6-difluorobenzenesulfonamide intermediate with other heterocyclic building blocks. The following is a representative procedure for a related sulfonamide formation.

Materials:

-

3-Amino-2-fluorobenzoate derivative (derived from 2,6-Difluoro-3-nitrotoluene)

-

2,6-Difluorobenzenesulfonyl chloride

-

Pyridine or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

The 3-amino-2-fluorobenzoate derivative is dissolved in the chosen solvent.

-

The solution is cooled in an ice bath.

-

The base (e.g., pyridine) is added to the solution.

-

2,6-Difluorobenzenesulfonyl chloride is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction mixture is worked up by washing with aqueous acid, followed by brine.

-

The organic layer is dried and concentrated to yield the sulfonamide product.

Biological Activity and Mechanism of Action of Dabrafenib

Dabrafenib is a highly targeted therapeutic agent that functions by inhibiting the activity of BRAF, a serine/threonine-protein kinase that plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).

The RAS/RAF/MEK/ERK Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF protein. This results in uncontrolled downstream signaling, driving tumor growth.

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

Dabrafenib specifically binds to the ATP-binding site of the mutated BRAF kinase, preventing its catalytic activity and thereby blocking the downstream phosphorylation of MEK and ERK. This leads to the inhibition of cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.

Quantitative Biological Data for Dabrafenib

The efficacy of Dabrafenib has been quantified in numerous preclinical and clinical studies. The following table summarizes key in vitro activity data.

| Parameter | Cell Line | Value |

| IC₅₀ (BRAF V600E) | Enzyme Assay | 0.8 nM |

| IC₅₀ (Wild-type BRAF) | Enzyme Assay | 3.2 nM |

| IC₅₀ (c-RAF) | Enzyme Assay | 5.0 nM |

| Cellular IC₅₀ (BRAF V600E) | A375 Melanoma | 0.5 nM |

| Cellular IC₅₀ (Wild-type BRAF) | NF-1 Fibroblasts | 4.9 nM |

IC₅₀ (Inhibitory Concentration 50%) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

While 2,6-Difluoro-3-nitrotoluene (CAS 79562-49-5) is a chemically stable compound with no inherent therapeutic properties, its importance to the pharmaceutical industry is undeniable. As a key building block, it enables the synthesis of highly effective and targeted drugs like Dabrafenib. This guide has illustrated the journey from a simple chemical intermediate to a life-saving cancer therapy, highlighting the crucial role of synthetic chemistry in modern drug discovery and development. The detailed information on its synthesis, its application in the preparation of Dabrafenib, and the subsequent biological mechanism of action provides a comprehensive resource for researchers and professionals in the field.

References

physical and chemical properties of 1,3-Difluoro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-methyl-4-nitrobenzene is a fluorinated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a methyl group, and a nitro group, makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, along with detailed experimental protocols.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Physical Properties

| Property | Value | Reference |

| Appearance | Light brown crystalline powder/solid | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [2] |

| Melting Point | 197 °C | [3] |

| Boiling Point | 237.2 °C at 760 mmHg | [3] |

| Density | Data not available | |

| Solubility | Slightly soluble in water. | [4] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 79562-49-5 | [1] |

| PubChem CID | 12795486 | [3] |

| MDL Number | MFCD11519030 | [3] |

| InChI Key | AVWNNVJXXMKAPB-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C=CC(=C1F)--INVALID-LINK--[O-])F | [3] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the nitration of 1,3-difluoro-2-methylbenzene.[4] This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto an aromatic ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the two fluorine atoms. These substituents activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ) reactions. The fluorine atoms are good leaving groups in such reactions, allowing for the introduction of various nucleophiles. This reactivity is particularly useful in the synthesis of pharmaceutical intermediates.[5][6]

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H)[4]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

A gas chromatography-mass spectrometry (GC-MS) spectrum is available for this compound.[7]

Experimental Protocols

Synthesis of this compound[4]

Materials:

-

1,3-Difluoro-2-methylbenzene (15 g, 0.12 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 100 mL)

-

65% Nitric Acid (HNO₃, 11.4 g, 0.12 mol)

-

Ethyl Acetate (EtOAc)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in concentrated sulfuric acid (100 mL) in a flask and cool the mixture to -10 °C using an ice-salt bath.

-

Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the solution while maintaining the temperature at -10 °C.

-

Stir the reaction mixture continuously at -10 °C for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), carefully pour the mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic phases and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

The product, this compound, is obtained as a solid (16 g, 78% yield).

Structure Confirmation:

-

The structure of the product can be confirmed by ¹H NMR spectroscopy.

General Protocol for NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard instrument parameters. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon atom.

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The components are separated on a capillary column and then introduced into the mass spectrometer for ionization and detection.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[1] The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[8] The nitro group can be readily reduced to an amino group, which can then be further functionalized to build more complex molecular architectures. While specific drug molecules synthesized directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are found in various bioactive compounds. The reactivity of this compound makes it a key starting material for the synthesis of novel therapeutic agents.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

Hazard Identification: [4]

-

Acute Toxicity: Harmful if swallowed or in contact with skin. Toxic if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures: [4]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 79562-49-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

Spectral Analysis of 1,3-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3-Difluoro-2-methyl-4-nitrobenzene (C₇H₅F₂NO₂), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and predicted ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | Multiplet | 1H | Aromatic H |

| 6.8 - 7.1 | Multiplet | 1H | Aromatic H |

| 2.30 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Due to the unavailability of experimental data, the following are predicted chemical shifts.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~10-15 | -CH₃ |

| ~110-160 (multiple peaks) | Aromatic C |

Note: The chemical shifts of the aromatic carbons are complex due to the presence of fluorine atoms, which cause C-F coupling, and the electron-withdrawing nitro group. Carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch |

| 1600 - 1400 | Medium | Aromatic C=C Stretch |

| 1200 - 1000 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 173 | Moderate | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M - NO]⁺ |

| 127 | Low | [M - NO₂]⁺ |

| 99 | Low | [M - NO₂ - CO]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Molecular Weight: 173.12 g/mol

Fragmentation Pattern Analysis: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or nitric oxide (NO). For this compound, the molecular ion peak is observed at m/z 173. Subsequent fragmentation likely involves the loss of NO (m/z 143) and NO₂ (m/z 127). Further fragmentation of the aromatic ring can also be observed.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated and detected based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the relationships and workflows described in this guide.

Caption: Relationship between the compound and its spectral data.

Caption: Simplified experimental workflows for spectral analysis.

References

solubility of 1,3-Difluoro-2-methyl-4-nitrobenzene in organic solvents

An In-depth Technical Guide on the Solubility of 1,3-Difluoro-2-methyl-4-nitrobenzene in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility of this compound. However, a thorough search of publicly available scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. The information presented herein is intended to guide researchers in establishing their own experimental protocols and generating such data. One source indicates that this compound is slightly soluble in water[1].

Introduction

This compound (CAS No. 79562-49-5) is an organic compound with potential applications in pharmaceutical and chemical synthesis[2][3]. Understanding its solubility in various organic solvents is a critical parameter for its use in drug discovery, process development, and formulation.[4] Solubility data informs solvent selection for reactions, purification, and the preparation of solutions for various assays. This guide outlines the standard experimental procedures for determining the solubility of this compound and provides a framework for recording and interpreting the resulting data.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., N,N-Dimethylformamide (DMF) | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Acetonitrile | ||||

| e.g., Tetrahydrofuran (THF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the shake-flask method, which is considered a gold standard for thermodynamic solubility measurement[5].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute[5].

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the thermodynamic solubility of a compound.

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors:

-

Polarity: The "like dissolves like" principle suggests that the compound will have higher solubility in solvents with similar polarity. The presence of fluoro and nitro groups makes the molecule polar.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Crystalline Structure: The crystal lattice energy of the solid compound affects its solubility.

Conclusion

References

An In-depth Technical Guide on the Stability and Reactivity of 1,3-Difluoro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,3-Difluoro-2-methyl-4-nitrobenzene. It is an important intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, spectroscopic data, and known chemical transformations, with a focus on nucleophilic aromatic substitution and nitro group reduction. Experimental protocols and safety considerations are also included to facilitate its use in a research and development setting.

Chemical Identity and Physical Properties

This compound, also known as 2,6-Difluoro-3-nitrotoluene, is a substituted aromatic compound with the molecular formula C₇H₅F₂NO₂. The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring significantly influences its chemical properties and reactivity.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 2-Fluoro-4-nitrotoluene[1][2] | 2-Fluoro-5-nitrotoluene[3] | 2-Fluoro-6-nitrotoluene[4] | 3-Fluoro-2-nitrotoluene[5] | 5-Fluoro-2-nitrotoluene[6] |

| CAS Number | 79562-49-5[7] | 1427-07-2[1][2] | 455-88-9 | 769-10-8[4] | 3013-27-2[5] | 446-33-3[6] |

| Molecular Formula | C₇H₅F₂NO₂ | C₇H₆FNO₂ | C₇H₆FNO₂ | C₇H₆FNO₂ | C₇H₆FNO₂ | C₇H₆FNO₂ |

| Molecular Weight | 173.12 g/mol [7] | 155.13 g/mol | 155.13 g/mol | 155.13 g/mol | 155.13 g/mol | 155.13 g/mol [6] |

| Appearance | - | Yellow to brown crystalline solid[2] | - | - | White to yellow low melting solid[5] | Pale yellow crystalline powder[6] |

| Melting Point (°C) | No data available | 31-35[1][2] | 38-40[3] | 6.5-7[4] | 17-18[5] | 10-12[6] |

| Boiling Point (°C) | No data available | 65-68 / 2 mmHg[1][2] | 99-100 / 13 mmHg[3] | 97 / 11 mmHg[4] | 111 / 12 mmHg[8] | 235-238 |

| Density (g/mL) | No data available | - | - | 1.27 at 25 °C[4] | 1.276 | 1.32 (approx.)[6] |

| Solubility | Slightly soluble in water.[7] | Insoluble in water.[1][2] | - | - | - | Slightly soluble in water; soluble in ethanol and ether.[6] |

Note: The previously reported melting point of 197 °C and boiling point of 237.2 °C for this compound appear to be anomalously high when compared to its isomers and are likely inaccurate.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H)[7]

2.2. ¹³C NMR Spectroscopy

Carbon NMR is a powerful tool for determining the carbon framework of a molecule. For fluorinated compounds, the spectra can be complex due to C-F coupling.[9] While a specific spectrum for this compound is not readily available in the searched literature, predicted chemical shifts can be estimated based on related structures. The aromatic carbons will appear in the range of 110-160 ppm, with carbons directly attached to fluorine showing large one-bond coupling constants (¹JCF). The methyl carbon will appear upfield, typically around 15-25 ppm.

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

-

Nitro group (NO₂): Asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-F stretching: Strong absorptions in the range of 1100-1300 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.

Stability

The stability of this compound is a critical factor for its storage and handling.

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose upon heating, sometimes explosively, especially if confined.[2] While specific data for the target molecule is unavailable, a related compound, 5-Fluoro-2-nitrotoluene, is noted to have excellent thermal stability.[6] It is recommended to handle this compound with care at elevated temperatures.

-

Photochemical Stability: Dinitrotoluenes are known to undergo photodegradation. It is advisable to store this compound in a dark place to prevent light-induced decomposition.

-

Chemical Stability: The compound is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible materials.[6]

Reactivity

The reactivity of this compound is dominated by the activating effect of the nitro group on the aromatic ring towards nucleophilic attack and the chemistry of the nitro group itself.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group, along with the fluorine atoms, makes the aromatic ring susceptible to nucleophilic aromatic substitution.[10][11][12] The fluorine atoms are good leaving groups in this type of reaction.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles that can displace the fluorine atoms include amines, alkoxides, and thiolates. The fluorine atom at position 1 (para to the nitro group) is expected to be more reactive towards nucleophilic attack due to better stabilization of the negative charge in the Meisenheimer intermediate through resonance with the nitro group.

4.2. Reduction of the Nitro Group

The nitro group can be reduced to an amino group, providing a route to substituted anilines, which are valuable building blocks in medicinal chemistry.

Caption: Reduction of the nitro group to an amine.

A variety of reducing agents can be employed for this transformation, including:

-

Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.

-

Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Iron powder in acidic medium.

Experimental Protocols

5.1. Synthesis of this compound [7]

This protocol describes the nitration of 1,3-difluoro-2-methylbenzene.

Caption: Workflow for the synthesis of this compound.

-

Materials:

-

1,3-difluoro-2-methylbenzene (15 g, 0.12 mol)

-

Concentrated Sulfuric Acid (H₂SO₄) (100 mL)

-

65% Nitric Acid (HNO₃) (11.4 g, 0.12 mol)

-

Ethyl Acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

-

-

Procedure:

-

Dissolve 1,3-difluoro-2-methylbenzene in concentrated H₂SO₄ in a suitable reaction flask.

-

Cool the mixture to -10 °C using an appropriate cooling bath.

-

Slowly add 65% HNO₃ dropwise to the stirred solution, maintaining the temperature at -10 °C.

-

After the addition is complete, continue stirring the reaction mixture at -10 °C for 30 minutes.

-

Carefully pour the reaction mixture into ice water.

-

Extract the aqueous mixture with EtOAc (3 x 200 mL).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the product.

-

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis and reactions.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and light.

Conclusion

This compound is a versatile intermediate with significant potential in the synthesis of complex organic molecules. Its reactivity is primarily governed by the presence of the activating nitro group and the two fluorine leaving groups, making it an excellent substrate for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily converted to an amino group, opening up a wide range of further chemical transformations. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]

- 2. 2-Fluoro-4-nitrotoluene | 1427-07-2 [amp.chemicalbook.com]

- 3. 2-Fluoro-5-nitrotoluene 99 455-88-9 [sigmaaldrich.com]

- 4. 2-Fluoro-6-nitrotoluene CAS#: 769-10-8 [m.chemicalbook.com]

- 5. 3-Fluoro-2-nitrotoluene, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,6-Difluoro-3-Nitrotoluene | CAS 79562-49-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 2-Fluoro-3-nitrotoluene, 98% | Fisher Scientific [fishersci.ca]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Synthesis and Characterization of 1,3-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in various chemical and pharmaceutical research areas. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 1,3-difluoro-2-methylbenzene. This method provides a good yield and a straightforward purification process.

Synthesis Workflow

Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Materials:

-

1,3-Difluoro-2-methylbenzene

-

65% Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in concentrated sulfuric acid (100 mL).

-

Cool the mixture to -10°C using an ice-salt bath.

-

Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the stirred solution, maintaining the temperature at -10°C.

-

After the addition is complete, continue stirring the reaction mixture at -10°C for 30 minutes.

-

Carefully pour the reaction mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The resulting product, this compound, is obtained in a 78% yield (16 g) as a light brown crystalline powder.[1][2]

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods and physical property measurements.

Physical Properties

| Property | Value | Reference |

| CAS Number | 79562-49-5 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Appearance | Light brown crystalline powder | [2] |

| Solubility | Slightly soluble in water | [1] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 7.80 ppm | m | 1H | Aromatic CH | [1] |

| 6.8-7.1 ppm | m | 1H | Aromatic CH | [1] |

| 2.30 ppm | s | 3H | -CH₃ | [1] |

Solvent: CDCl₃, Frequency: 400 MHz

| Predicted Chemical Shift (δ) | Assignment |

| ~10-15 ppm | -CH₃ |

| ~110-120 ppm | Aromatic CH |

| ~125-135 ppm | Aromatic C-NO₂ |

| ~150-160 ppm (d, JCF) | Aromatic C-F |

| ~115-125 ppm (d, JCF) | Aromatic C-F |

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. The predicted chemical shifts are relative to CFCl₃.

| Predicted Chemical Shift (δ) | Assignment |

| -110 to -130 ppm | Aromatic C-F |

| -110 to -130 ppm | Aromatic C-F |

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1550-1475 | N-O asymmetric stretch (NO₂) |

| 1360-1290 | N-O symmetric stretch (NO₂) |

| 1250-1100 | C-F stretch |

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ would be at m/z = 173.

Expected Fragmentation Pattern:

-

Loss of NO₂: A significant fragment at [M-46]⁺ corresponding to the loss of the nitro group.

-

Loss of NO: A fragment at [M-30]⁺.

-

Loss of O: A fragment at [M-16]⁺.

Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its utility is particularly noted in:

-

Pharmaceutical Research: As a building block for the synthesis of biologically active compounds.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Materials Science: For the creation of specialty polymers and other advanced materials.

Safety Information

It is important to handle this compound with appropriate safety precautions. As with many nitroaromatic compounds, it should be considered potentially toxic and handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For further in-depth analysis, it is recommended to consult the cited literature and perform comprehensive experimental validation.

References

An In-depth Technical Guide to 1,3-Difluoro-2-methyl-4-nitrobenzene: Synthesis, Properties, and Significance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The document details its synthesis, chemical properties, and the historical context of fluoroaromatic compounds in medicinal chemistry. Detailed experimental protocols and data are presented to assist researchers and drug development professionals in its practical application.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. While fluorinated compounds were relatively rare until the 1970s, the strategic incorporation of fluorine atoms is now a widely used strategy to enhance the pharmacokinetic and physicochemical properties of drug candidates.[1] Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond can significantly improve metabolic stability, membrane permeation, and binding affinity to target proteins.[1] At present, it is estimated that approximately 20% of all pharmaceuticals are fluorinated compounds, highlighting the immense impact of fluorine in drug discovery and development.[2]

This compound (also known as 2,6-Difluoro-3-nitrotoluene) is a valuable building block in this context. Its substituted benzene ring provides a scaffold for the synthesis of more complex molecules, where the fluorine and nitro groups can be further functionalized to create novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 79562-49-5 | [3] |

| Molecular Formula | C7H5F2NO2 | [4] |

| Molecular Weight | 173.12 g/mol | [4] |

| Appearance | Light brown crystalline powder | [3] |

| Solubility | Slightly soluble in water | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene). The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The two fluorine atoms are ortho, para-directing but deactivating, while the methyl group is ortho, para-directing and activating. The interplay of these electronic effects and steric hindrance leads to the preferential formation of the 3-nitro isomer.

A logical workflow for the synthesis process is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established methods for the nitration of fluorinated aromatic compounds.[3]

Materials:

-

1,3-difluoro-2-methylbenzene (15 g, 0.12 mol)

-

65% Nitric Acid (11.4 g, 0.12 mol)

-

Concentrated Sulfuric Acid (100 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ice

Procedure:

-

In a reaction vessel, dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in sulfuric acid (100 mL).

-

Cool the solution to -10°C using an appropriate cooling bath.

-

Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the reaction mixture while maintaining the temperature at -10°C.

-

After the addition is complete, stir the reaction mixture at -10°C for 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

Results: This protocol typically affords this compound in a 78% yield (16 g).[3]

Product Characterization

The structure of the synthesized product can be confirmed by 1H NMR spectroscopy.

| Technique | Data | Reference |

| 1H NMR (400 MHz, CDCl3) | δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H) | [3] |

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The nitro group can be readily reduced to an amine, which can then undergo a variety of chemical transformations to build more complex molecular architectures. The fluorine atoms contribute to the overall electronic properties and metabolic stability of the final drug molecule.

The development of efficient synthetic routes to compounds like this compound is crucial for the pharmaceutical industry.[5] For instance, related bromo-difluoro-nitrobenzene derivatives are key intermediates in drug synthesis.[5] The presence of the difluoro-methyl-nitrobenzene moiety can be found in precursors to a range of biologically active molecules.

The logical relationship for the utility of this compound in drug discovery is illustrated below.

Caption: Logical pathway from intermediate to active pharmaceutical ingredient.

Conclusion

This compound is a significant chemical intermediate with direct relevance to the field of drug development. Its synthesis via the nitration of 1,3-difluoro-2-methylbenzene is a well-established and efficient process. The strategic placement of fluorine and nitro functional groups on the benzene ring makes it a versatile precursor for the synthesis of a wide range of complex organic molecules with potential therapeutic applications. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 79562-49-5 [chemicalbook.com]

- 4. 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 1,3-Difluoro-2-methyl-4-nitrobenzene

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the synthetic versatility and untapped research potential of 1,3-Difluoro-2-methyl-4-nitrobenzene (CAS No. 79562-49-5), a fluorinated aromatic compound poised for significant contributions in medicinal chemistry and agrochemical development. This document provides a detailed examination of its properties, synthesis, key reactions, and prospective applications, offering a roadmap for its use as a strategic building block in the creation of novel, high-value molecules.

Core Properties and Spectroscopic Data

This compound is a stable organic intermediate, typically appearing as a solid at room temperature.[1] Its chemical structure, featuring two fluorine atoms and a nitro group on a toluene backbone, provides a unique combination of reactivity and metabolic stability, making it an attractive starting material for drug discovery and agrochemical synthesis.[2][3] The fluorine atoms can enhance the pharmacokinetic properties of derivative compounds, such as metabolic stability and membrane permeability.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 79562-49-5 | [1][2][3] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 197 °C | [1] |

| Boiling Point | 237.2 °C at 760 mmHg | [1] |

| Density | 1.374 g/cm³ | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H) | [2] |

| ¹³C NMR | Not explicitly found, but available through chemical suppliers. | [4] |

| Mass Spectrometry | Available through chemical suppliers. | [4] |

Synthesis of this compound

The compound is readily synthesized via the nitration of 1,3-difluoro-2-methylbenzene. This electrophilic aromatic substitution reaction provides a straightforward and efficient route to the target molecule.

Experimental Protocol: Nitration of 1,3-difluoro-2-methylbenzene

Materials:

-

1,3-difluoro-2-methylbenzene

-

65% Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and cooled to -10°C, dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in sulfuric acid (100 mL).[2]

-

Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the solution, maintaining the temperature at -10°C.[2]

-

Stir the reaction mixture at this temperature for 30 minutes.[2]

-

Upon completion, carefully pour the reaction mixture into ice water.[2]

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[2]

-

Combine the organic layers and wash with saturated brine.[2]

-

Dry the organic phase over anhydrous sodium sulfate and filter.[2]

-

Concentrate the filtrate under reduced pressure to yield this compound. (Reported yield: 78%).[2]

Potential Research Areas and Key Reactions

The strategic placement of the fluorine and nitro groups makes this compound a versatile precursor for a range of functionalized molecules. Two primary reaction pathways unlock its potential: nucleophilic aromatic substitution (SₙAr) and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group activates the fluorine atoms, particularly the one at the 1-position, towards nucleophilic attack. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds. This reaction is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.

Potential Research Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core. This compound can serve as a key starting material for such structures. By reacting it with various amines via SₙAr, a library of substituted nitrobenzene derivatives can be generated. Subsequent reduction of the nitro group provides the corresponding anilines, which can be further functionalized to target specific kinase active sites.

Generic Experimental Protocol: SₙAr with an Amine

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃, Et₃N)

-

Ethyl Acetate (EtOAc)

-

Water and Brine

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.

-

Add the desired amine (1.1 - 1.5 eq) to the solution.

-

Add a base such as potassium carbonate or triethylamine (2.0 eq).

-

Stir the mixture at a temperature ranging from room temperature to 100°C, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, yielding 2,6-difluoro-3-methylaniline. This aniline is a valuable intermediate itself, opening up a different set of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems.

Potential Research Application: Agrochemical Synthesis

Many herbicides and fungicides contain fluorinated aniline moieties. The reduction of this compound provides direct access to 2,6-difluoro-3-methylaniline, a potential building block for novel agrochemicals. For instance, this aniline could be acylated or condensed with other reagents to produce compounds that inhibit key enzymes in plant or fungal metabolic pathways.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

Materials:

-

This compound

-

Palladium on Carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen source (e.g., H₂ gas or ammonium formate)

-

Celite®

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

If using hydrogen gas, purge the vessel with an inert gas and then introduce hydrogen gas (typically at 1-5 atm pressure).

-

If using transfer hydrogenation, add ammonium formate (3-5 eq) in portions.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,6-difluoro-3-methylaniline, which can be purified by distillation or chromatography.

Prospective Signaling Pathways for Derivative Compounds

While this compound is a synthetic intermediate and not biologically active itself, its derivatives have high potential to modulate key cellular signaling pathways implicated in diseases such as cancer and inflammation.

Targeting Kinase Signaling Cascades

The synthesis of kinase inhibitors is a prominent application for derivatives of this compound. These inhibitors could potentially target various kinases involved in cell proliferation, survival, and angiogenesis. For example, derivatives could be designed to inhibit Bruton's tyrosine kinase (BTK) in B-cell malignancies or Vascular Endothelial Growth Factor Receptor (VEGFR) in solid tumors.

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis. Its straightforward preparation and the dual reactivity offered by nucleophilic aromatic substitution and nitro group reduction provide a rich platform for the development of novel pharmaceuticals and agrochemicals. This technical guide serves as a foundational resource for researchers looking to explore the full potential of this promising intermediate in their discovery and development programs.

References

Methodological & Application

synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene from 1,3-difluoro-2-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene via the electrophilic nitration of 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene). This transformation is crucial for producing key intermediates used in the pharmaceutical and agrochemical industries.[1][2] The methodology is based on established procedures for the nitration of fluorinated aromatic compounds using a mixture of concentrated nitric and sulfuric acids. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring, yielding the desired 4-nitro isomer as the major product.

Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction.[1] For substituted toluenes, the position of the incoming electrophile is dictated by the electronic and steric properties of the existing substituents. In 1,3-difluoro-2-methylbenzene, the methyl group is an activating substituent that directs incoming groups to the ortho and para positions.[3][4] Conversely, the fluorine atoms are deactivating but also ortho, para-directing.[1] The interplay of these effects results in the preferential substitution at the C4 position, which is para to the activating methyl group and ortho to one of the fluorine atoms. This position is sterically accessible and electronically favored, leading to this compound as the principal product.

Reaction Scheme:

Figure 1: Nitration of 1,3-difluoro-2-methylbenzene to form this compound.

Data Presentation

The following table summarizes the representative reaction parameters for the synthesis.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 1,3-Difluoro-2-methylbenzene | 1.0 equivalent | Starting material. |

| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent.[1] |

| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent.[1] |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | The reaction is exothermic and requires careful temperature control.[1] |

| Reaction Time | 1 - 4 hours | Completion should be monitored by TLC or GC.[1] |

| Work-up & Purification | ||

| Quenching | Ice-water | To halt the reaction and precipitate the crude product.[1] |

| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase.[1] |

| Washing | Water, sat. NaHCO₃ soln., Brine | To neutralize and remove residual acids and salts.[1] |

| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase.[1] |

| Purification | Column Chromatography or Recrystallization | To isolate the desired 4-nitro isomer from other potential isomers.[1] |

| Expected Outcome | ||

| Major Product | This compound | Based on directing group effects.[1] |

| Yield | Moderate to Good | Dependent on specific reaction conditions and purification efficiency.[1] |

Experimental Protocol

Materials:

-

1,3-Difluoro-2-methylbenzene (2,6-difluorotoluene)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (90%)

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Crushed Ice

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Ice-salt bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard glassware for extraction and purification.

Procedure:

-

Preparation of Nitrating Mixture: In a three-necked round-bottom flask, add concentrated sulfuric acid (2.0 - 3.0 equivalents). Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.[1]

-

Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) dropwise to the cold sulfuric acid. Ensure the internal temperature is maintained below 10 °C throughout the addition.[1]

-

Reaction: Once the nitrating mixture is prepared and cooled, add 1,3-difluoro-2-methylbenzene (1.0 equivalent) dropwise using the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0 and 10 °C.[1]

-

After the addition is complete, allow the reaction to stir at 0-10 °C for 1 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Work-up: Upon completion, slowly and carefully pour the reaction mixture onto a beaker filled with a large amount of crushed ice and water with vigorous stirring. This will quench the reaction.

-

Extraction: Transfer the resulting mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1]

-

Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or via recrystallization to isolate the pure this compound isomer.[1]

Safety Precautions:

-

This procedure involves highly corrosive and strong oxidizing acids. Handle with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.[4]

-

The quenching process should be performed slowly to control the release of heat.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reaction of 1,3-Difluoro-2-methyl-4-nitrobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the nucleophilic aromatic substitution (SNAr) reactions of 1,3-Difluoro-2-methyl-4-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective functionalization. These notes offer insights into its expected reactivity, regioselectivity, and provide generalized protocols for its reaction with various nucleophiles.